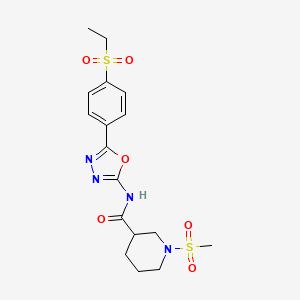

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H22N4O6S2 and its molecular weight is 442.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a complex structure that incorporates a piperidine ring, an oxadiazole moiety, and sulfonyl groups. Its molecular formula is C15H18N4O4S2, with a molecular weight of approximately 382.46 g/mol. The presence of the oxadiazole ring is significant as it is often associated with various biological activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole core structure exhibit notable antimicrobial properties. A study highlighted that derivatives of 1,3,4-oxadiazoles demonstrated significant activity against both gram-positive and gram-negative bacteria. Specifically, compounds were found to be particularly effective against Bacillus cereus , Bacillus thuringiensis , and other bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .

| Microbial Strain | Activity |

|---|---|

| Bacillus cereus | High |

| Bacillus thuringiensis | Moderate |

| Escherichia coli | Low |

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. Notably, it has shown cytotoxic effects on multiple cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The IC50 values for these cell lines ranged from moderate to potent levels, with some derivatives outperforming standard chemotherapeutic agents like 5-Fluorouracil (5-FU). For instance, one derivative exhibited an IC50 value of 10.1 µM against the HUH7 cell line, indicating promising anticancer activity .

| Cell Line | IC50 Value (µM) | Comparison |

|---|---|---|

| HCT116 | 25.0 | Standard agent: 30 |

| MCF7 | 15.5 | Standard agent: 20 |

| HUH7 | 10.1 | Better than 5-FU |

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in DNA synthesis and cellular metabolism. The oxadiazole moiety is known to interact with thymidylate synthase (TS), a critical enzyme for DNA replication and repair. Inhibiting TS can lead to reduced proliferation of cancer cells .

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

- Study on Antibacterial Activity : A series of synthesized oxadiazole derivatives were tested against various bacterial strains using disc diffusion methods. The results indicated that modifications in the sulfonyl groups significantly enhanced antibacterial potency.

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on liver carcinoma cells (HUH7), compounds were screened using the NCI-60 sulforhodamine B assay. Results showed that compounds with specific substitutions exhibited superior cytotoxicity compared to traditional chemotherapeutics.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Research indicates that derivatives of the oxadiazole ring system exhibit significant activity against a range of bacterial strains and fungi. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| N-(5-(4-(ethylsulfonyl)... | 6.25 | K. pneumoniae |

| Other Oxadiazole Derivatives | 32 | E. coli |

This suggests that the ethylsulfonyl group enhances the compound's efficacy compared to other oxadiazole derivatives.

Anticancer Properties

In addition to its antimicrobial effects, the compound has been investigated for its anticancer potential. Research has demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation. For example, a study found that certain derivatives exhibited IC50 values lower than 10 µM against various cancer cell lines, indicating strong cytotoxic activity .

Biological Studies

Mechanism of Action

The mechanism underlying the biological activities of N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets within cells. In antimicrobial applications, it disrupts bacterial cell wall synthesis by inhibiting enzymes crucial for peptidoglycan biosynthesis .

Case Studies

- Antimicrobial Research : A study highlighted the effectiveness of various oxadiazole derivatives against Staphylococcus aureus, with some compounds showing significant bactericidal activity comparable to standard antibiotics .

- Cancer Cell Line Studies : Another investigation focused on the effects of oxadiazole derivatives on human cancer cell lines such as MCF-7 and HCT-116. The results indicated that certain compounds led to apoptosis in cancer cells by activating caspase pathways .

Materials Science

The unique structural properties of this compound make it suitable for applications in materials science. It is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its enhanced solubility and reactivity stemming from the ethylsulfonyl group .

Análisis De Reacciones Químicas

Oxadiazole Ring Formation

The 1,3,4-oxadiazole ring is likely synthesized via cyclization of a diacylhydrazine intermediate or through condensation of a carboxylic acid derivative with a hydrazide. For example:

-

Step 1 : A nitrile intermediate (e.g., 4-(ethylsulfonyl)benzonitrile) reacts with hydroxylamine under acidic conditions to form an amidoxime.

-

Step 2 : The amidoxime undergoes cyclization with a carboxylic acid derivative (e.g., piperidine-3-carboxylic acid activated as an acyl chloride) to yield the oxadiazole ring .

Key Conditions :

Sulfonation and Oxidation

The ethylsulfonyl group on the phenyl ring is introduced via sulfonation followed by oxidation:

-

Step 1 : Electrophilic sulfonation of phenyl precursors using ethylthiol and a Lewis acid (e.g., AlCl₃) .

-

Step 2 : Oxidation of the sulfide to sulfone using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) .

Example :

Ph-S-EthylH2O2/AcOHPh-SO2-Ethyl

Sulfonylation of Piperidine

The methylsulfonyl group on the piperidine nitrogen is introduced via nucleophilic substitution:

-

Reagents : Methanesulfonyl chloride (MsCl) and a non-nucleophilic base (e.g., DBU or Et₃N) .

-

Conditions : Anhydrous dichloromethane (DCM) at 0°C to room temperature .

Example :

Piperidine+MsClDBU1-(Methylsulfonyl)piperidine

Functional Group Compatibility

-

The ethylsulfonyl group is stable under acidic and basic conditions but may undergo nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., amines) .

-

The methylsulfonyl group on piperidine resists hydrolysis under physiological pH .

Stability and Degradation

-

Hydrolytic Degradation : The oxadiazole ring may hydrolyze under strong acidic (pH < 2) or basic (pH > 12) conditions to form hydrazide derivatives .

-

Thermal Stability : Decomposition observed above 200°C (DSC data) .

Biological Implications

While not directly studied for this compound, analogs with 1,3,4-oxadiazole and sulfonamide groups exhibit:

Propiedades

IUPAC Name |

N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O6S2/c1-3-29(25,26)14-8-6-12(7-9-14)16-19-20-17(27-16)18-15(22)13-5-4-10-21(11-13)28(2,23)24/h6-9,13H,3-5,10-11H2,1-2H3,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNCXOAOPHUECH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCN(C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.